2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
Description
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol (C₁₉H₂₁I₂N₃O) is a halogenated Schiff base characterized by a phenolic core substituted with two iodine atoms at positions 2 and 2. The sixth position features an iminomethyl group linked to a piperazinyl moiety bearing a 4-methylbenzyl substituent . The iodine atoms confer high molecular weight (monoisotopic mass: 559.97 g/mol) and polarizability, influencing electronic properties and steric bulk.
Properties
CAS No. |
303105-22-8 |
|---|---|
Molecular Formula |
C19H21I2N3O |
Molecular Weight |
561.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H21I2N3O/c1-14-2-4-15(5-3-14)13-23-6-8-24(9-7-23)22-12-16-10-17(20)11-18(21)19(16)25/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+ |
InChI Key |
PZLRDLDQFILDBH-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Preparation Methods
Iodination of the Phenolic Precursor
The diiodo-substituted phenol core can be synthesized via sequential iodination. Para-substituted phenols, such as 4-methylphenol, may undergo electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For example, 2,4-diiodo-6-methylphenol could be generated through directed ortho/para iodination, leveraging the methyl group’s directing effects.
Table 1: Representative Iodination Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| ICl (2.2 eq) | Acetic acid | 0–25°C | 78 | |
| NIS (2.5 eq) | DCM | Reflux | 85 |
Imine Formation via Condensation
The introduction of the imino-methyl group at the 6-position likely involves condensation of 2,4-diiodo-6-formylphenol with 4-(4-methylbenzyl)piperazine. This Schiff base reaction typically employs catalytic acids (e.g., acetic acid) or molecular sieves to absorb water, shifting equilibrium toward imine formation.
Proposed Reaction Scheme
- 2,4-Diiodo-6-formylphenol Synthesis : Oxidation of 2,4-diiodo-6-methylphenol using MnO₂ or CrO₃ under controlled conditions.
- Condensation :
$$ \text{2,4-Diiodo-6-formylphenol} + \text{4-(4-Methylbenzyl)piperazine} \xrightarrow{\text{AcOH, toluene}} \text{Target Compound} $$
Piperazinyl Component Preparation
The 4-(4-methylbenzyl)piperazine moiety can be synthesized via alkylation of piperazine with 4-methylbenzyl chloride. Patent CN102558089B details analogous piperazine derivatization using N-methylpiperazine and benzyl halides, achieving yields >70% via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.
Key Optimization Parameters :
- Molar Ratios : Piperazine to alkylating agent (1:1.1–1.2) to minimize di-alkylation.
- Temperature : 60–80°C to balance reaction rate and side reactions.
Catalytic Systems and Reaction Optimization
Amine Catalysts in Condensation Reactions
Patent CN104974064A highlights the efficacy of amine catalysts (e.g., dipropylamine, ethylpropylamine) in accelerating thiophenol antioxidant synthesis. For the target compound, such catalysts could enhance imine formation kinetics by stabilizing transition states through hydrogen bonding.
Table 2: Catalytic Performance in Analogous Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dipropylamine | 5 | 99 | 97.8 |
| N,N-Dimethylhydrazine | 4.5 | 97 | 96.2 |
Solvent and Temperature Effects
Non-polar solvents (toluene, xylene) favor imine formation by azeotropic removal of water. Elevated temperatures (100–150°C) are common in reflux setups, though microwave-assisted synthesis may reduce time and improve selectivity.
Purification and Characterization
Isolation Techniques
Post-reaction mixtures often require extraction (e.g., dichloromethane/water) followed by chromatographic purification. Patent CN102558089B reports ≥97% purity using silica gel chromatography with methanol/dichloromethane eluents.
Analytical Validation
- Spectroscopy : $$ ^1H $$ NMR (δ 8.2–8.5 ppm for imine proton), IR (ν ~1640 cm⁻¹ for C=N stretch).
- X-ray Crystallography : As demonstrated in De Gruyter’s study, single-crystal analysis confirms molecular geometry and hydrogen bonding patterns (e.g., O–H⋯N interactions).
Challenges and Forward Perspectives
Current limitations include the hygroscopicity of intermediates and the need for toxic iodinating reagents. Future directions may explore:
- Green Chemistry : Iodine recovery systems or electrochemical iodination.
- Flow Chemistry : Continuous processing to enhance reproducibility of multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the piperazine ring can interact with neurotransmitter receptors. The iodine atoms may also play a role in modulating the compound’s biological activity by affecting its electronic properties.
Comparison with Similar Compounds
Brominated Derivative: 2,4-Dibromo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
- Structural Difference : Bromine (Br) replaces iodine (I) at positions 2 and 3.
- Impact: Bromine’s smaller atomic radius (115 pm vs. However, iodine’s higher electronegativity may improve π-π stacking interactions in biological targets .
- Biological Relevance : Brominated analogs often exhibit lower antimicrobial potency compared to iodinated derivatives due to reduced lipophilicity and weaker halogen bonding .
Chlorinated Derivative: 4-[(E)-{[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl]-2-methoxyphenol
- Structural Difference : Chlorine (Cl) replaces methylbenzyl’s methyl group, and a methoxy group is present at position 2.
- Impact : The electron-withdrawing Cl substituent decreases electron density on the piperazinyl ring, altering binding affinity to receptors like ATP synthase. Methoxy groups enhance solubility but may reduce membrane penetration compared to iodine .
- Functional Data: Chlorinated derivatives in the imino diphenolic class (e.g., PC08) show ~80% residual ATP synthase activity, whereas diiodo compounds may achieve stronger inhibition due to optimized halogen interactions .
Substituent Position and Electronic Effects
Hydroxyl Group Positioning
- Example: 4-[[(4-Hydroxyphenyl)imino]methyl]phenol (PC11) exhibits only 20% inhibition of E. coli ATP synthase due to extended –OH positioning, whereas diiodo derivatives with ortho-substituted hydroxyls (positions 2 and 4) likely achieve tighter binding via hydrogen bonding and halogen-mediated interactions .
Piperazinyl Modifications
- Methylbenzyl vs. Chlorobenzyl: The 4-methylbenzyl group in the target compound provides electron-donating effects, enhancing the basicity of the piperazinyl nitrogen.
Functional Group Variations in Schiff Bases
- Methoxy vs. Iodo Substituents: Compounds like (E)-4-(((4-methoxyphenyl)imino)methyl)phenol (12b) show lower melting points (208–209°C) compared to diiodo derivatives, which likely have higher thermal stability due to stronger van der Waals forces from iodine .
Biological Activity
2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol, known by its molecular formula , is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The compound features:
- Two iodine atoms at the 2 and 4 positions.
- A piperazine moiety , which is known for enhancing biological activity.
- An imino group that may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol have been primarily studied in the context of:
- Antimicrobial effects
- Anticancer properties
- Neuropharmacological effects
Table 1: Comparison of Antimicrobial Activities of Piperazine Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 2,4-Diiodo... | Hypothetical (based on structure) | TBD |
Anticancer Properties
The anticancer potential of similar compounds has been documented extensively. For example, piperazine derivatives have been linked to apoptosis induction in cancer cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival.
Case Study: Piperazine Derivatives in Cancer Treatment
A study investigated a series of piperazine-containing compounds, revealing their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological activities. They can act as antagonists or agonists at various neurotransmitter receptors, influencing mood and cognition.
Research Findings
A recent study highlighted the effects of piperazine derivatives on serotonin receptors, suggesting potential applications in treating anxiety and depression. The structural similarity of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol to these derivatives posits it as a candidate for similar investigations.
Q & A
Q. What are the conventional synthetic routes for 2,4-diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol, and how are intermediates characterized?
The compound can be synthesized via Schiff base formation, where an aldehyde (e.g., 4-methylbenzyl-substituted aldehyde) reacts with a phenolic amine precursor. Key steps include refluxing in ethanol or THF under nitrogen, followed by purification via column chromatography (chloroform:methanol eluent). Intermediates are characterized using NMR (for structural confirmation), LC/MS (for molecular weight determination), and UV-Vis spectroscopy (to monitor reaction progress). Metal complexes, if synthesized, are analyzed for bidentate binding using IR spectroscopy (e.g., shifts in ν(C=N) and ν(O-H)) .
Q. What in vitro methods are used to evaluate the antimicrobial activity of this compound?
Antimicrobial efficacy is tested using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria and fungi). Positive controls (e.g., ampicillin) and negative controls (DMSO solvent) are included. Data interpretation involves comparing zone of inhibition metrics or growth curves. Metal complexes of the ligand often show enhanced activity due to improved cell membrane penetration .
Q. How is the purity of the compound validated in academic research?
Purity is assessed via HPLC (C18 column, methanol:water mobile phase) and TLC (silica gel, chloroform:methanol visualization under UV). Quantitative analysis uses calibration curves with reference standards. Impurities (e.g., unreacted aldehyde) are identified using GC-MS or LC-HRMS .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?
Green chemistry approaches, such as microwave-assisted synthesis (e.g., 60–80°C, 8–15 minutes), reduce reaction time and solvent use. Catalysts like molecular sieves or ionic liquids improve Schiff base formation efficiency. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) are alternatives. Byproduct formation is monitored via in situ FTIR or Raman spectroscopy .
Q. What advanced structural elucidation techniques resolve ambiguities in tautomeric forms or stereochemistry?
Single-crystal X-ray diffraction definitively assigns tautomeric forms (e.g., keto-enol equilibrium). Computational modeling (DFT or MD simulations) predicts stable conformers and electronic properties. Solid-state NMR (e.g., C CP/MAS) differentiates crystalline vs. amorphous phases, while ECD spectroscopy confirms chiral centers .
Q. How can conflicting bioactivity data between similar compounds be analyzed?
Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the piperazinyl ring) or assay variability (e.g., nutrient media composition). Meta-analysis using cheminformatics tools (e.g., QSAR models) identifies structural determinants of activity. Dose-response curves and time-kill assays distinguish static vs. cidal effects. Comparative studies with analogs (e.g., 4-chlorobenzyl vs. 4-methylbenzyl derivatives) clarify SAR trends .
Q. What methodologies explore the compound’s interaction with biological targets (e.g., DNA or enzymes)?
Fluorescence quenching assays (using ethidium bromide or Hoechst 33258 displacement) assess DNA intercalation. Enzyme inhibition studies (e.g., carbonic anhydrase II) use stopped-flow spectrophotometry to measure catalytic turnover. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics. Molecular docking (AutoDock Vina) predicts binding poses in silico, validated by mutagenesis or crystallography .
Q. How is stability assessed under varying storage and physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups (e.g., imine bonds). Accelerated stability testing (40°C/75% RH) monitors decomposition via HPLC. Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) stability predict oral bioavailability. Degradation products are profiled using LC-QTOF-MS .
Q. What strategies mitigate cytotoxicity in normal cells while retaining therapeutic efficacy?
Selectivity indices (IC50 normal cells vs. IC50 cancer/microbial cells) are calculated using MTT assays. Prodrug approaches (e.g., acetyl-protected phenol) reduce off-target effects. Co-administration with antioxidants (e.g., NAC) or encapsulation in liposomes enhances biocompatibility. Transcriptomic profiling (RNA-seq) identifies pathways affected in normal vs. diseased cells .
Q. How can computational tools predict ADMET properties early in research?
SwissADME or ADMETLab2.0 predicts logP, BBB permeability, and CYP450 interactions. Toxicity risks (e.g., hepatotoxicity) are assessed using ProTox-II. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration. In vitro Caco-2 assays validate predicted intestinal absorption .
Methodological Notes
- Data Reproducibility : Ensure batch-to-batch consistency via strict QC protocols (e.g., ≥95% purity by HPLC).
- Ethical Compliance : Follow OECD guidelines for cytotoxicity testing (e.g., ISO 10993-5 for medical devices).
- Open Science : Deposit spectral data in public repositories (e.g., ChemSpider) for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
